molecular formula C11H12BrNO3S B3430854 Methanone, (4-bromophenyl)(1,1-dioxido-4-thiomorpholinyl)- CAS No. 867333-26-4

Methanone, (4-bromophenyl)(1,1-dioxido-4-thiomorpholinyl)-

Cat. No. B3430854
CAS RN: 867333-26-4
M. Wt: 318.19 g/mol
InChI Key: JZVOMFPVZJBLRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methanone, (4-bromophenyl)(1,1-dioxido-4-thiomorpholinyl)- is a chemical compound that has been studied for its potential applications in scientific research. This compound is a thiomorpholine derivative that has been found to have interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of Methanone, (4-bromophenyl)(1,1-dioxido-4-thiomorpholinyl)- is not fully understood. However, it is believed that this compound acts through the inhibition of certain enzymes and signaling pathways. This inhibition leads to the induction of apoptosis and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Methanone, (4-bromophenyl)(1,1-dioxido-4-thiomorpholinyl)- has been found to have interesting biochemical and physiological effects. Some of these effects include:
1. Anti-cancer effects: Methanone, (4-bromophenyl)(1,1-dioxido-4-thiomorpholinyl)- has been shown to inhibit the growth of cancer cells and induce apoptosis.
2. Neuroprotective effects: Methanone, (4-bromophenyl)(1,1-dioxido-4-thiomorpholinyl)- has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Methanone, (4-bromophenyl)(1,1-dioxido-4-thiomorpholinyl)- has several advantages and limitations for lab experiments. Some of the advantages of using this compound in lab experiments include:
1. Efficient synthesis method: The synthesis method for Methanone, (4-bromophenyl)(1,1-dioxido-4-thiomorpholinyl)- is efficient and reliable.
2. Interesting biochemical and physiological effects: Methanone, (4-bromophenyl)(1,1-dioxido-4-thiomorpholinyl)- has been found to have interesting biochemical and physiological effects, making it a promising candidate for further study.
Some of the limitations of using Methanone, (4-bromophenyl)(1,1-dioxido-4-thiomorpholinyl)- in lab experiments include:
1. Limited research: There is limited research available on the effects of Methanone, (4-bromophenyl)(1,1-dioxido-4-thiomorpholinyl)-, making it difficult to fully understand its potential applications.
2. Safety concerns: As with any chemical compound, there are safety concerns associated with the use of Methanone, (4-bromophenyl)(1,1-dioxido-4-thiomorpholinyl)- in lab experiments.

Future Directions

There are several future directions for the study of Methanone, (4-bromophenyl)(1,1-dioxido-4-thiomorpholinyl)-. Some of these directions include:
1. Further anti-cancer research: Methanone, (4-bromophenyl)(1,1-dioxido-4-thiomorpholinyl)- has shown promising anti-cancer properties in several in vitro studies. Further research is needed to fully understand the potential of this compound in the treatment of cancer.
2. Neurological research: Methanone, (4-bromophenyl)(1,1-dioxido-4-thiomorpholinyl)- has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. Further research is needed to fully understand the potential of this compound in neurological research.
3. Safety studies: As with any chemical compound, safety studies are needed to fully understand the potential risks associated with the use of Methanone, (4-bromophenyl)(1,1-dioxido-4-thiomorpholinyl)- in scientific research.
In conclusion, Methanone, (4-bromophenyl)(1,1-dioxido-4-thiomorpholinyl)- is a promising compound that has potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, making it a promising candidate for further study. Further research is needed to fully understand the potential of this compound in the treatment of cancer and neurodegenerative diseases.

Scientific Research Applications

Methanone, (4-bromophenyl)(1,1-dioxido-4-thiomorpholinyl)- has been studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, making it a promising candidate for further study. Some of the research applications of Methanone, (4-bromophenyl)(1,1-dioxido-4-thiomorpholinyl)- include:
1. Anti-cancer research: Methanone, (4-bromophenyl)(1,1-dioxido-4-thiomorpholinyl)- has been shown to have anti-cancer properties in several in vitro studies. This compound has been found to inhibit the growth of cancer cells and induce apoptosis.
2. Neurological research: Methanone, (4-bromophenyl)(1,1-dioxido-4-thiomorpholinyl)- has been found to have potential applications in neurological research. This compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

properties

IUPAC Name

(4-bromophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3S/c12-10-3-1-9(2-4-10)11(14)13-5-7-17(15,16)8-6-13/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVOMFPVZJBLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanone, (4-bromophenyl)(1,1-dioxido-4-thiomorpholinyl)-

CAS RN

867333-26-4
Record name 4-(4-bromobenzoyl)-1lambda6-thiomorpholine-1,1-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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